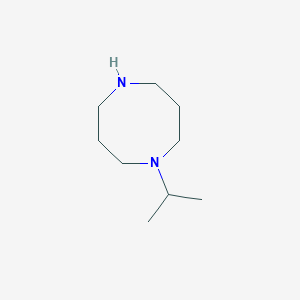![molecular formula C12H7ClN2S B064367 4-Chloro-5-phenylthieno[2,3-d]pyrimidine CAS No. 182198-35-2](/img/structure/B64367.png)
4-Chloro-5-phenylthieno[2,3-d]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine and related derivatives often involves multi-step chemical reactions, including cyclization, chlorination, and nucleophilic substitution processes. Németh et al. (2010) describe different synthetic procedures for preparing 4-chloro-6-substituted phenyl pyrimidines, highlighting the role of substituents on the phenyl ring in determining the outcomes of these reactions. Ishikawa and Yamaguchi (1980) detail the synthesis of 2-amino-4-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine derivatives, showcasing the versatility of thienopyrimidines in chemical synthesis (Németh, Varga, Greff, Kéri, & Őrfi, 2010); (Ishikawa & Yamaguchi, 1980).
Molecular Structure Analysis
The molecular structure of thienopyrimidines, including 4-Chloro-5-phenylthieno[2,3-d]pyrimidine, has been elucidated through various spectroscopic and crystallographic methods. Trilleras et al. (2009) investigated the crystal structures of similar pyrimidine derivatives, revealing planar configurations and the influence of substituents on electronic structures. Bovio and Locchi (1972) provided insights into the crystal and molecular structure of related isoxazolopyrimidines, further contributing to the understanding of thienopyrimidine's structural characteristics (Trilleras, Quiroga, Cobo, & Glidewell, 2009); (Bovio & Locchi, 1972).
Chemical Reactions and Properties
4-Chloro-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including reduction, acetylation, and nucleophilic substitution, indicating its reactive nature and potential for chemical modifications. The study by Fortea (1975) on thieno[2,3‐d]pyrimidine 3‐oxides demonstrates the compound's ability to undergo Polonovski rearrangement and reduction reactions, highlighting its chemical versatility (Fortea, 1975).
Physical Properties Analysis
The physical properties of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine, such as solubility, melting point, and crystal structure, are critical for its application in synthesis and pharmaceutical formulations. The works of Inkaya et al. (2013) and others provide detailed analyses of the compound's spectroscopic characteristics and molecular geometry, contributing to a deeper understanding of its physical attributes (Inkaya, Dinçer, Şahan, & Yıldırım, 2013).
Scientific Research Applications
Synthesis and Antimicrobial Activity : It was used in the synthesis of new derivatives that were tested for antimicrobial activity. A study by Hozien, Atta, Hassan, Abdel-Wahab, and Ahmed (1996) describes the synthesis and application of thienopyrimidine derivatives as antimicrobial agents, highlighting the chlorination of 5-phenylthieno[2,3-d]pyrimidine-4(3H)one to produce the 4-chloro derivative (Hozien et al., 1996).
Antifungal Applications : Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, and Asano (1989) explored the synthesis of 4-Chlorothieno[2,3-d]pyrimidines for antifungal activities against Piricularia oryzae and other fungal infections in crops (Konno et al., 1989).
Synthesis of Esters and Amides : Santilli, Kim, and Wanser (1971) presented a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, using 4-chloro derivatives as intermediates (Santilli et al., 1971).
Anti-inflammatory Applications : A study by Pan, Wang, Liu, Gong, and Quan (2015) synthesized derivatives of 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-ones for evaluating their anti-inflammatory activity, indicating the potential of these compounds in medical applications (Pan et al., 2015).
Fluorescent Compounds : Ho and Yao (2009) synthesized fluorescent compounds derived from 4-chloro-5-phenylthieno[2,3-d]pyrimidine for potential applications in materials science (Ho & Yao, 2009).
Radioprotective and Antitumor Activity : Alqasoumi, Ragab, Alafeefy, Galal, and Ghorab (2009) investigated novel thieno[2,3-d]pyrimidine derivatives for their radioprotective and antitumor activities, showcasing the potential of these compounds in oncology (Alqasoumi et al., 2009).
Antitubercular and Antimicrobial Activity : Kamdar, Haveliwala, Mistry, and Patel (2011) synthesized derivatives from 2-amino-4-phenyl-4H-chromene-3-carbonitrile, including 4H-chromeno[2,3-d]pyrimidine, to evaluate their antitubercular and antimicrobial activities (Kamdar et al., 2011).
Mechanism of Action
The mechanism of action of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine is not specified in the retrieved data. Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory effects . The specific mechanism of action would depend on the biological target of the compound.
Safety and Hazards
properties
IUPAC Name |
4-chloro-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONOKVSIDWOIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351765 | |
| Record name | 4-chloro-5-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182198-35-2 | |
| Record name | 4-chloro-5-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-phenylthieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)


![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)




![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)

![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)


